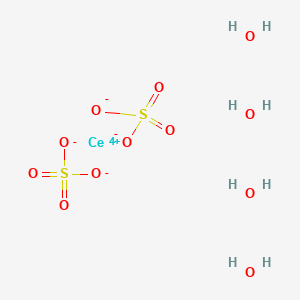

Cerium(IV) sulfate tetrahydrate

Descripción

Propiedades

Número CAS |

10294-42-5 |

|---|---|

Fórmula molecular |

CeH9O12S2 |

Peso molecular |

405.3 g/mol |

Nombre IUPAC |

cerium(3+);hydrogen sulfate;sulfate;tetrahydrate |

InChI |

InChI=1S/Ce.2H2O4S.4H2O/c;2*1-5(2,3)4;;;;/h;2*(H2,1,2,3,4);4*1H2/q+3;;;;;;/p-3 |

Clave InChI |

ZBNJQJDKRZKDSV-UHFFFAOYSA-K |

SMILES |

O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] |

SMILES canónico |

O.O.O.O.OS(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3] |

Pictogramas |

Irritant |

Sinónimos |

Ceric Sulfate Tetrahydrate; Cerium Disulfate Tetrahydrate; Cerium Sulfate (Ce(SO4)2) Tetrahydrate; Cerium Sulfate Tetrahydrate; Cerium(4+) Sulfate Tetrahydrate |

Origen del producto |

United States |

Foundational & Exploratory

Synthesis of High-Purity Cerium(IV) Sulfate Tetrahydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of high-purity cerium(IV) sulfate (B86663) tetrahydrate (Ce(SO₄)₂·4H₂O). This compound is a powerful oxidizing agent with significant applications in organic synthesis, analytical chemistry, and catalysis, making its purity a critical factor for reliable and reproducible results in research and development.

Introduction

Cerium(IV) sulfate is a strong oxidizing agent, a property derived from the high reduction potential of the Ce⁴⁺/Ce³⁺ couple.[1][2] It is widely used in analytical chemistry for redox titrations (cerimetry) and as a catalyst in various organic reactions.[3][4] In the pharmaceutical industry, it plays a role in the synthesis of active pharmaceutical ingredients through oxidation processes. The tetrahydrate form is the most common commercially available and laboratory-synthesized form. Achieving high purity is paramount to prevent interference from metallic and anionic impurities in sensitive applications.

This guide details the most common and effective methods for the synthesis of cerium(IV) sulfate tetrahydrate, with a focus on achieving high purity. It provides detailed experimental protocols, data on reaction parameters, and methods for characterization and purity validation.

Synthesis Methodologies

Several methods can be employed for the synthesis of cerium(IV) sulfate tetrahydrate. The choice of method often depends on the available starting materials and the desired scale of production. The most common precursors are cerium(IV) oxide (CeO₂), cerium(IV) hydroxide (B78521) (Ce(OH)₄), and cerium(III) salts.

From Cerium(IV) Oxide (Ceria)

The direct reaction of cerium(IV) oxide with concentrated sulfuric acid is a widely used method.[2][5] Due to the refractory nature of calcined CeO₂, this reaction requires heating to proceed at a reasonable rate.

Experimental Protocol:

-

Reaction Setup: In a fume hood, add 10.0 g of high-purity cerium(IV) oxide to a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Acid Addition: Carefully add 30 mL of concentrated (98%) sulfuric acid to the flask.

-

Heating and Reaction: Heat the mixture to 250-300°C with vigorous stirring. The initially pale-yellow suspension will gradually turn into a deep orange or reddish paste as the reaction progresses.[6] Maintain the temperature for 2-3 hours to ensure complete reaction.

-

Cooling and Dilution: Allow the reaction mixture to cool to room temperature. The resulting paste is highly viscous. Slowly and carefully add 100 mL of deionized water with continuous stirring to dissolve the cerium(IV) sulfate. The dissolution is exothermic.

-

Filtration: Filter the resulting yellow solution through a sintered glass funnel to remove any unreacted cerium(IV) oxide.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | High-Purity Cerium(IV) Oxide | [2] |

| Reagent | Concentrated Sulfuric Acid (98%) | [6] |

| Reaction Temperature | 250-300°C | [6] |

| Reaction Time | 2-3 hours | [6] |

| Approximate Yield | >90% (before purification) |

From Cerium(IV) Hydroxide

Cerium(IV) hydroxide is more reactive than cerium(IV) oxide and reacts with sulfuric acid under milder conditions.

Experimental Protocol:

-

Preparation of Cerium(IV) Hydroxide (if necessary): Cerium(IV) hydroxide can be precipitated from a solution of a cerium(IV) salt, such as ceric ammonium (B1175870) nitrate, by the addition of a base like ammonium hydroxide. The precipitate should be thoroughly washed with deionized water to remove soluble impurities.

-

Reaction: Suspend 10.0 g of freshly prepared and washed cerium(IV) hydroxide in 100 mL of deionized water in a beaker with magnetic stirring.

-

Acidification: Slowly add concentrated sulfuric acid dropwise until the cerium(IV) hydroxide dissolves completely to form a clear yellow solution. Avoid a large excess of acid.

-

Concentration and Crystallization: Gently heat the solution to evaporate some of the water and concentrate the solution. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of cerium(IV) sulfate tetrahydrate.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Cerium(IV) Hydroxide | |

| Reagent | Concentrated Sulfuric Acid | |

| Reaction Temperature | Room temperature to gentle heating | |

| Crystallization | Slow cooling | |

| Approximate Yield | >85% (before purification) |

Oxidation of Cerium(III) Salts

This method involves the oxidation of a cerium(III) salt, such as cerium(III) sulfate or cerium(III) carbonate, to cerium(IV) followed by precipitation as the sulfate.

Experimental Protocol:

-

Dissolution of Cerium(III) Salt: Dissolve 10.0 g of cerium(III) carbonate in a minimal amount of dilute sulfuric acid. This will form a solution of cerium(III) sulfate.

-

Oxidation: Heat the solution to approximately 60-70°C. Add a strong oxidizing agent, such as ammonium persulfate or hydrogen peroxide, portion-wise with stirring until the solution turns a distinct yellow color, indicating the formation of Ce(IV). An excess of the oxidizing agent should be avoided.

-

Crystallization: Concentrate the solution by gentle heating and then allow it to cool slowly to crystallize the cerium(IV) sulfate tetrahydrate.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Cerium(III) Carbonate | |

| Oxidizing Agent | Ammonium Persulfate or Hydrogen Peroxide | |

| Reaction Temperature | 60-70°C | |

| Crystallization | Slow cooling | |

| Approximate Yield | Variable, depends on oxidation efficiency |

Purification of Cerium(IV) Sulfate Tetrahydrate

Recrystallization is the most effective method for purifying the crude cerium(IV) sulfate tetrahydrate obtained from the synthesis.[7][8][9][10] The principle is based on the higher solubility of the salt in hot solvent and lower solubility in cold solvent, allowing for the separation of impurities that have different solubility characteristics.

Experimental Protocol: Recrystallization

-

Dissolution: Dissolve the crude cerium(IV) sulfate tetrahydrate in a minimum amount of hot (60-70°C) dilute sulfuric acid (e.g., 1-2 M). The acidic solution prevents hydrolysis and precipitation of ceric hydroxide.[11]

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling and Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Further cooling in an ice bath can maximize the yield.

-

Crystal Collection: Collect the bright yellow crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold deionized water, followed by a wash with cold ethanol (B145695) to facilitate drying.[2]

-

Drying: Dry the purified crystals in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 40-50°C) to avoid dehydration.

Characterization and Purity Analysis

To ensure the high purity of the synthesized cerium(IV) sulfate tetrahydrate, a combination of analytical techniques should be employed.

Cerimetric Titration

This is a classic and reliable method to determine the assay of the cerium(IV) sulfate.[1][3] It involves the titration of a standard reducing agent with the prepared cerium(IV) sulfate solution.

Experimental Protocol:

-

Preparation of Standard Ferrous Ammonium Sulfate (FAS) Solution (0.1 N): Accurately weigh a precise amount of primary standard grade ferrous ammonium sulfate hexahydrate and dissolve it in a known volume of dilute sulfuric acid.

-

Preparation of Cerium(IV) Sulfate Solution: Accurately weigh a sample of the synthesized cerium(IV) sulfate tetrahydrate and dissolve it in a known volume of dilute sulfuric acid.

-

Titration: Titrate a known volume of the standard FAS solution with the cerium(IV) sulfate solution using ferroin (B110374) as an indicator. The endpoint is marked by a sharp color change from red to pale blue.[1][4]

-

Calculation: The normality and purity of the cerium(IV) sulfate can be calculated from the titration volumes and the known normality of the FAS solution.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a powerful technique for determining the concentration of trace metallic impurities.[1][3][12][13] This is crucial for applications where even parts-per-million (ppm) levels of other metals can interfere.

Sample Preparation: A precisely weighed sample of the cerium(IV) sulfate is dissolved in high-purity dilute nitric acid and diluted to a known volume.

Analysis: The solution is then analyzed by ICP-MS to quantify the presence of other rare earth elements and various metallic impurities.

Ion Chromatography

Ion chromatography is used to determine the concentration of anionic impurities such as chlorides, nitrates, and phosphates.[2][14][15][16][17]

Sample Preparation: A weighed sample of the cerium(IV) sulfate is dissolved in deionized water and diluted to a suitable concentration.

Analysis: The solution is injected into an ion chromatograph to separate and quantify the anionic species.

Typical High-Purity Specifications:

| Parameter | Specification |

| Assay (Cerimetric) | ≥ 99.5% |

| Iron (Fe) | < 10 ppm |

| Lead (Pb) | < 5 ppm |

| Chloride (Cl) | < 20 ppm |

| Nitrate (NO₃) | < 50 ppm |

Mandatory Visualizations

Experimental Workflow Diagrams

Caption: Synthesis of Cerium(IV) Sulfate from Cerium(IV) Oxide.

Caption: Purification of Cerium(IV) Sulfate via Recrystallization.

Caption: Purity Analysis Workflow.

References

- 1. analytik-jena.ru [analytik-jena.ru]

- 2. academic.oup.com [academic.oup.com]

- 3. netl.doe.gov [netl.doe.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. smartsystems-eg.com [smartsystems-eg.com]

- 6. Sciencemadness Discussion Board - Preparation of Cerium (IV) sulfate anh. from CeO2 (OTC Chem) - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Home Page [chem.ualberta.ca]

- 8. Recrystallization [sites.pitt.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. agilent.com [agilent.com]

- 12. mdpi.com [mdpi.com]

- 13. azom.com [azom.com]

- 14. Determination of trace inorganic anions in weak acids by single-pump column-switching ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Institute of Earth Surface Dynamics - Unil [unil.ch]

- 16. frc.ae [frc.ae]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Cerium(IV) Sulfate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Cerium(IV) sulfate (B86663) tetrahydrate. The information is presented to support research, development, and quality control activities where this compound is utilized as a potent oxidizing agent and catalyst.

Core Physical and Chemical Properties

Cerium(IV) sulfate tetrahydrate, with the chemical formula Ce(SO₄)₂·4H₂O, is a notable inorganic compound recognized for its strong oxidizing capabilities.[1][2] It presents as a yellow to yellow-orange crystalline solid.[1]

Quantitative Physical Properties

The key physical properties of Cerium(IV) sulfate tetrahydrate are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | Ce(SO₄)₂·4H₂O | [2][3][4] |

| Molecular Weight | 404.30 g/mol | [2][4][5][6] |

| Appearance | Yellow to yellow-orange powder/solid | [1][3] |

| Melting Point | Decomposes at >350 °C. Loses water of crystallization between 180-200 °C.[1][4][7] | [1][4][7] |

| Density | Approximately 3.24 - 3.91 g/cm³ | [1][4] |

| Solubility in Water | Soluble in small amounts, but hydrolyzes in larger volumes of water.[1] Specific solubilities reported are 21.4 g/100 mL (0 °C), 9.84 g/100 mL (20 °C), and 3.87 g/100 mL (60 °C).[1] Another source indicates a solubility of 38 g/L at 50 °C.[7] | [1][7] |

| pH | 1.6 (10 g/L aqueous solution at 20°C) | [3][8] |

Chemical Properties and Reactivity

Cerium(IV) sulfate tetrahydrate is a powerful oxidizing agent, particularly in acidic solutions.[1] Its reactivity profile is crucial for its application in analytical chemistry and organic synthesis.

| Property | Description | Source |

| Oxidizing Properties | The Ce⁴⁺ ion is a strong oxidant, with the standard reduction potential for the Ce⁴⁺/Ce³⁺ couple being high. It can oxidize a wide range of inorganic and organic substances.[1] | [1] |

| Stability | The compound is stable under normal conditions.[3] Solutions of ceric sulfate are also noted for their stability, even upon heating for moderate durations.[9][10] | [3][9][10] |

| Decomposition | Upon heating, it first loses its water of hydration between 180-200 °C.[1] At higher temperatures (>350 °C), it decomposes, potentially releasing sulfur oxides.[3][7] | [1][3][7] |

| Reactivity with Acids | It is soluble in dilute sulfuric acid, which enhances its stability and oxidizing power.[1][11] In dilute hydrochloric acid, it can slowly oxidize chloride ions to form chlorine gas.[1] | [1][11] |

| Incompatibilities | It is incompatible with strong reducing agents and strong bases.[3] | [3] |

Experimental Protocols

Detailed methodologies for determining key properties and for a common application of Cerium(IV) sulfate tetrahydrate are provided below.

Determination of Water Solubility

This protocol outlines a standard method for determining the solubility of an inorganic salt like Cerium(IV) sulfate tetrahydrate at a specific temperature.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of Cerium(IV) sulfate tetrahydrate to a known volume of deionized water in a jacketed beaker maintained at a constant temperature (e.g., 20 °C) by a circulating water bath.

-

Equilibration: Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.

-

Phase Separation: Allow the mixture to stand undisturbed at the constant temperature for several hours to let the undissolved solid settle.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant liquid using a pre-heated or pre-cooled pipette to match the solution's temperature, ensuring no solid particles are transferred.

-

Gravimetric Analysis: Weigh the extracted sample and then evaporate it to dryness in a pre-weighed container at a temperature sufficient to remove the water but below the decomposition temperature of the anhydrous salt (e.g., 110 °C).

-

Calculation: The mass of the remaining solid residue is determined. The solubility is then calculated and expressed as grams of solute per 100 mL or per liter of solvent.

Determination of Melting/Decomposition Point

The melting point of hydrated salts often corresponds to the temperature at which they lose their water of crystallization, followed by decomposition at a higher temperature. A capillary melting point method is suitable for this determination.

Methodology:

-

Sample Preparation: Finely grind a small amount of Cerium(IV) sulfate tetrahydrate. Pack the dry powder into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Initial Heating: Heat the apparatus rapidly to a temperature approximately 20 °C below the expected decomposition range (around 180 °C for water loss).

-

Controlled Heating: Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Observation: Record the temperature at which the substance begins to change, noting any color changes or signs of dehydration. Continue heating and record the temperature range over which decomposition occurs, characterized by significant color change or gas evolution.

Redox Titration of Ferrous Ammonium (B1175870) Sulfate

This protocol details the use of Cerium(IV) sulfate tetrahydrate as a titrant for the quantitative analysis of a reducing agent, ferrous ammonium sulfate.

Methodology:

-

Preparation of 0.1 M Cerium(IV) Sulfate Titrant:

-

Accurately weigh approximately 40.43 g of Cerium(IV) sulfate tetrahydrate.[2]

-

In a 1000 mL volumetric flask, add 500 mL of deionized water and slowly add 28 mL of concentrated (98%) sulfuric acid while stirring.[2]

-

Dissolve the weighed Cerium(IV) sulfate tetrahydrate in the acid solution and dilute to the 1000 mL mark with deionized water. Allow the solution to stand overnight and filter if necessary.[2]

-

-

Standardization of the Titrant (using Sodium Oxalate):

-

Accurately weigh about 0.2 g of primary standard sodium oxalate (B1200264) (previously dried) and dissolve it in 75 mL of water.

-

Add 2 mL of sulfuric acid (previously mixed with 5 mL of water) and 10 mL of hydrochloric acid. Heat the solution to 70-75 °C.

-

Titrate the hot solution with the prepared 0.1 M ceric sulfate solution until a permanent slight yellow color persists.

-

Calculate the exact molarity of the ceric sulfate solution (1 mL of 0.1 N ceric sulfate is equivalent to 6.700 mg of sodium oxalate).

-

-

Titration Procedure:

-

Accurately weigh a sample of ferrous ammonium sulfate and dissolve it in a flask containing approximately 100 mL of deionized water and 10 mL of 1 M sulfuric acid.

-

Add 2-3 drops of a suitable redox indicator, such as Ferroin. The solution will turn red.[1][4]

-

Titrate the ferrous solution with the standardized Cerium(IV) sulfate solution. The endpoint is reached when the color of the solution changes from red to a pale blue or greenish-blue.[4][12]

-

Record the volume of the titrant used and calculate the concentration of the ferrous ammonium sulfate.

-

Visualizations

The following diagrams illustrate key processes and relationships involving Cerium(IV) sulfate tetrahydrate.

Caption: Thermal decomposition pathway of Cerium(IV) sulfate tetrahydrate.

Caption: Experimental workflow for redox titration using Cerium(IV) sulfate.

Caption: Solubility of Cerium(IV) sulfate tetrahydrate in different media.

References

- 1. h2o2.mojoactive.dev [h2o2.mojoactive.dev]

- 2. mt.com [mt.com]

- 3. scribd.com [scribd.com]

- 4. brainkart.com [brainkart.com]

- 5. researchgate.net [researchgate.net]

- 6. INDICATORS IN TITRATIONS WITH CERIC SULPHUTE [zenodo.org]

- 7. vernier.com [vernier.com]

- 8. scribd.com [scribd.com]

- 9. Ricca Chemical - Ceric Sulfate [riccachemical.com]

- 10. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. info.gfschemicals.com [info.gfschemicals.com]

- 12. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]

The Influence of Sulfuric Acid on the Redox Potential of the Cerium(IV)/Cerium(III) Couple: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cerium(IV)/cerium(III) redox couple is a potent oxidizing system with significant applications in analytical chemistry, organic synthesis, and increasingly, in specialized areas of drug development and materials science. The efficacy of this couple is intrinsically linked to its formal redox potential (E°'), which is highly sensitive to the composition of the supporting electrolyte. In aqueous sulfuric acid, the complex interplay of ion speciation and reaction kinetics dictates the oxidizing power of the Ce(IV) ion. This technical guide provides an in-depth analysis of the Ce(IV)/Ce(III) redox potential in sulfuric acid, presenting key quantitative data, detailed experimental protocols, and a visualization of the underlying chemical processes.

Quantitative Data: Formal Redox Potential

The formal potential of the Ce(IV)/Ce(III) couple exhibits a significant negative shift with increasing concentrations of sulfuric acid. This phenomenon is primarily attributed to the strong complexation of Ce(IV) ions with sulfate (B86663) and bisulfate ions, which stabilizes the higher oxidation state and thereby reduces the potential for the Ce(IV) + e⁻ → Ce(III) reaction. The following table summarizes the formal redox potentials measured at various sulfuric acid concentrations and temperatures.

| Sulfuric Acid Concentration (M) | Temperature (°C) | Formal Redox Potential (V vs. Ag/AgCl) |

| 1 | 20 | ~1.44 |

| 2 | 20 | ~1.42 |

| 4 | 20 | ~1.39 |

| 1 | 40 | ~1.45 |

| 2 | 40 | ~1.43 |

| 4 | 40 | ~1.40 |

| 1 | 60 | ~1.46 |

| 2 | 60 | ~1.44 |

| 4 | 60 | ~1.41 |

Note: The exact values can vary slightly depending on the specific experimental conditions and reference electrode used. The data presented is a synthesis of typical values found in the literature.

Experimental Protocol: Determination of Formal Potential via Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of chemical species. The following protocol outlines the determination of the formal potential of the Ce(IV)/Ce(III) couple in a sulfuric acid medium.

Objective: To determine the formal redox potential (E°') of the Ce(IV)/Ce(III) couple in a specific concentration of sulfuric acid.

Materials and Equipment:

-

Potentiostat/Galvanostat with CV software

-

Three-electrode electrochemical cell

-

Working Electrode: Platinum (Pt) disk electrode

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) electrode

-

Counter Electrode: Platinum wire or graphite (B72142) rod

-

Cerium(IV) sulfate solution of known concentration in the desired sulfuric acid concentration

-

Cerium(III) chloride or sulfate solution of known concentration in the desired sulfuric acid concentration

-

Supporting electrolyte: Sulfuric acid solution of the desired concentration

-

Deionized water

-

Inert gas (e.g., Nitrogen or Argon) for deaeration

Procedure:

-

Electrode Preparation:

-

Polish the platinum working electrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and sonicate for a few minutes to remove any adhered polishing material.

-

Dry the electrode under a stream of inert gas.

-

-

Electrolyte Preparation:

-

Prepare a solution containing an equimolar concentration of Ce(III) and Ce(IV) ions (e.g., 0.01 M of each) in the desired sulfuric acid supporting electrolyte.

-

Transfer the solution to the electrochemical cell.

-

Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution throughout the experiment.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared working, reference, and counter electrodes immersed in the deaerated electrolyte solution.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment:

-

Initial Potential: A potential where no faradaic reaction occurs (e.g., a potential more negative than the reduction peak).

-

Vertex Potential 1 (Switching Potential): A potential sufficiently positive to oxidize Ce(III) to Ce(IV).

-

Vertex Potential 2: A potential sufficiently negative to reduce Ce(IV) back to Ce(III).

-

Scan Rate: Start with a moderate scan rate (e.g., 50 mV/s). The peak separation will be dependent on the scan rate for a quasi-reversible system.

-

-

Run the cyclic voltammogram.

-

-

Data Analysis:

-

From the resulting voltammogram, identify the anodic peak potential (Epa) and the cathodic peak potential (Epc).

-

The formal redox potential (E°') for a reversible or quasi-reversible system can be estimated as the average of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2

-

Core Chemical Processes and Logical Relationships

The observed shift in the redox potential and the charge-transfer kinetics of the Ce(IV)/Ce(III) couple in sulfuric acid are governed by a complex interplay of hydration and sulfato-complex formation. Recent studies suggest a two-step mechanism for the electron transfer process.[1][2][3]

In sulfuric acid, the Ce(III) ion exists predominantly as a fully hydrated aqua-ion, [Ce(H₂O)₉]³⁺.[1][2] In contrast, the Ce(IV) ion forms stable complexes with sulfate and bisulfate ions, with evidence suggesting the formation of species such as [Ce(SO₄)]²⁺, [Ce(SO₄)₂], and [Ce(SO₄)₃]²⁻.[4] The predominant species depends on the sulfate concentration. Some research indicates that Ce(IV) favorably complexes with three bisulfates as [Ce(H₂O)₆(HSO₄)₃]⁺.[1][2]

The electron transfer is not a simple outer-sphere process. It is proposed to involve a chemical step (C) preceding the electron transfer step (E). In this CE mechanism, the sulfato-complex of Ce(IV) first undergoes a ligand exchange, releasing sulfate/bisulfate ions to form a reactive aqua-complex, which then participates in the electron transfer. This mechanism helps to explain the observed asymmetric nature of the charge transfer.[1][2][3]

The following diagram illustrates this proposed charge-transfer mechanism.

Caption: Proposed CE mechanism for the Ce(IV)/Ce(III) redox couple in sulfuric acid.

References

An In-depth Technical Guide to the Solubility of Cerium(IV) Sulfate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Cerium(IV) sulfate (B86663) tetrahydrate (Ce(SO₄)₂·4H₂O) in various solvents. The information is intended to support research, development, and quality control activities where this compound is utilized.

Executive Summary

Cerium(IV) sulfate tetrahydrate is a strong oxidizing agent with applications in analytical chemistry and organic synthesis. Its effectiveness in these applications is often dependent on its solubility in the chosen solvent system. This document details the solubility of Cerium(IV) sulfate tetrahydrate in aqueous solutions, acidic media, and common organic solvents. It also provides a detailed experimental protocol for determining its solubility.

Physicochemical Properties

-

Chemical Formula: Ce(SO₄)₂·4H₂O

-

Molar Mass: 404.30 g/mol

-

General Solubility: Moderately soluble in water and dilute acids[1][3]. It decomposes in large amounts of water[4][5].

Quantitative Solubility Data

The solubility of Cerium(IV) sulfate tetrahydrate is highly dependent on the solvent and temperature. The following tables summarize the available quantitative data.

Solubility in Water

Cerium(IV) sulfate tetrahydrate exhibits retrograde solubility in water, meaning its solubility decreases as the temperature increases[6][7]. The compound hydrolyzes in large amounts of water[1].

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 21.4[4] |

| 20 | 9.84[4] |

| 50 | 3.8[8] |

| 60 | 3.87[4] |

Solubility in Sulfuric Acid

Cerium(IV) sulfate is soluble in dilute sulfuric acid[4][5][9]. The presence of sulfuric acid can suppress hydrolysis, which occurs in neutral aqueous solutions[1]. However, the solubility is influenced by the concentration of the acid and the temperature. Research indicates that the solubility of ceric sulfate generally decreases with increasing sulfuric acid concentration, which can be attributed to the common ion effect[9]. Interestingly, the solubility of ceric sulfate shows a significant maximum at 40 °C in sulfuric acid solutions[10].

| Sulfuric Acid (H₂SO₄) Conc. (M) | Temperature (°C) | Solubility of Ce(SO₄)₂ (mol/L) |

| 0.1 | 20 | ~0.25 |

| 1.0 | 20 | ~0.18 |

| 2.0 | 20 | ~0.15 |

| 4.0 | 20 | ~0.12 |

| 0.1 | 40 | ~0.35 |

| 1.0 | 40 | ~0.28 |

| 2.0 | 40 | ~0.22 |

| 4.0 | 40 | ~0.18 |

| 0.1 | 60 | ~0.22 |

| 1.0 | 60 | ~0.17 |

| 2.0 | 60 | ~0.14 |

| 4.0 | 60 | ~0.11 |

Note: The data in this table is approximated from graphical representations in the cited literature and should be used as a reference.

Solubility in Organic Solvents

Cerium(IV) sulfate tetrahydrate is generally poorly soluble in non-polar organic solvents.

| Solvent | Solubility |

| Glacial Acetic Acid | Insoluble |

| Ethanol (96%) | Insoluble |

Experimental Protocol for Solubility Determination

This section outlines a general experimental methodology for determining the solubility of Cerium(IV) sulfate tetrahydrate in a given solvent.

Principle

The solubility is determined by creating a saturated solution of Cerium(IV) sulfate tetrahydrate in the solvent of interest at a constant temperature. The concentration of the dissolved cerium is then measured in a filtered aliquot of the supernatant.

Materials and Equipment

-

Cerium(IV) sulfate tetrahydrate

-

Solvent of interest (e.g., deionized water, sulfuric acid solution)

-

Thermostatic shaker bath or magnetic stirrer with a hot plate

-

Calibrated thermometer

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or other suitable analytical instrument for cerium quantification.

Experimental Workflow

References

- 1. Cerium(IV) sulfate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. CERIUM(IV) SULFATE TETRAHYDRATE CAS#: 10294-42-5 [m.chemicalbook.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Buy Cerium(IV) sulfate hydrate, complex with sulfuric acid | 17106-39-7 [smolecule.com]

- 7. bloomtechz.com [bloomtechz.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Thermal Degradation of Cerium(IV) Sulfate Tetrahydrate: A Comprehensive Technical Analysis

For Immediate Release

This technical guide provides an in-depth analysis of the thermal decomposition of cerium(IV) sulfate (B86663) tetrahydrate (Ce(SO₄)₂·4H₂O), a compound of significant interest in various chemical and materials science applications. This document is intended for researchers, scientists, and professionals in drug development who utilize or study the properties of cerium compounds.

Executive Summary

The thermal decomposition of cerium(IV) sulfate tetrahydrate is a multi-stage process involving dehydration, formation of intermediate species, and final conversion to cerium(IV) oxide. The precise nature of this decomposition, including the temperature ranges and the identity of intermediate products, can be influenced by factors such as the crystalline form of the starting material and the experimental atmosphere. This guide synthesizes findings from thermogravimetric analysis (TGA), differential thermal analysis (DTA), and other characterization techniques to provide a clear and detailed understanding of this process.

Quantitative Analysis of Thermal Decomposition

The thermal decomposition of cerium(IV) sulfate tetrahydrate proceeds through distinct stages, each associated with a specific mass loss. The data compiled from thermogravimetric studies are summarized in the table below. It is important to note that variations in experimental conditions, such as heating rate and atmosphere, can influence the observed temperature ranges.

| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Intermediate/Final Product |

| Dehydration (Step 1) | 80 - 180 | 8.9 | 8.0 - 9.0 | Ce(SO₄)₂·2H₂O |

| Dehydration (Step 2) | 140 - 340 | 8.9 | 9.0 - 10.5 | Ce(SO₄)₂ |

| Intermediate Formation | 350 - 600 | 12.3 (for CeO₂·2Ce(SO₄)₂) | 11.0 - 12.0 | CeO₂·2Ce(SO₄)₂ or CeOSO₄ |

| Final Decomposition | 700 - 940 | 27.8 (from CeO₂·2Ce(SO₄)₂) | Varies | CeO₂ |

Note: The observed mass loss and temperature ranges are compiled from multiple sources and may vary based on experimental conditions.

Decomposition Pathway

The thermal decomposition of cerium(IV) sulfate tetrahydrate follows a sequential pathway involving the loss of water molecules, followed by the decomposition of the anhydrous sulfate. The process can be visualized as follows:

Experimental Protocols

The data presented in this guide are derived from standard thermal analysis techniques. The following provides a generalized experimental protocol for the thermogravimetric analysis of cerium(IV) sulfate tetrahydrate.

4.1. Thermogravimetric Analysis (TGA)

-

Instrument: A Stanton recording thermobalance or a Mettler thermoanalyzer is typically used.

-

Sample Mass: Approximately 50-100 mg of cerium(IV) sulfate tetrahydrate is accurately weighed.

-

Heating Rate: A linear heating rate of 4-10°C per minute is applied.

-

Temperature Range: The sample is heated from ambient temperature up to 1000°C.

-

Atmosphere: The analysis can be conducted in an inert atmosphere (e.g., flowing argon at 20 mL/min) or in an oxidative atmosphere (e.g., flowing air at 30 mL/min).

-

Data Collection: The mass of the sample is recorded as a function of temperature. The resulting data is typically presented as a thermogram (TG curve), and its derivative (DTG curve) is used to identify the temperatures of maximum decomposition rates.

4.2. Differential Thermal Analysis (DTA)

-

Instrument: A simultaneous TG-DTA instrument is often employed.

-

Sample Preparation: The sample is placed in a sample holder (e.g., alumina (B75360) or platinum crucible) alongside an inert reference material (e.g., α-alumina).

-

Heating Program: The same heating program as the TGA is used.

-

Data Collection: The temperature difference between the sample and the reference material is recorded as a function of temperature. Endothermic and exothermic events, such as dehydration and decomposition, are observed as peaks in the DTA curve.

4.3. Product Characterization

The intermediate and final products of the decomposition are typically characterized by the following techniques:

-

X-Ray Diffraction (XRD): To identify the crystalline phases of the solid residues at different temperatures.

-

Infrared Spectroscopy (IR): To identify the functional groups present in the intermediate and final products.

-

Chemical Analysis: To determine the elemental composition of the residues.

Discussion of Decomposition Stages

The thermal decomposition of Ce(SO₄)₂·4H₂O is a complex process with some debate in the literature regarding the exact nature of the intermediates.

5.1. Dehydration

The initial stages of decomposition involve the loss of the four molecules of water of hydration. This process typically occurs in two steps, with the formation of a dihydrate intermediate (Ce(SO₄)₂·2H₂O) before complete dehydration to anhydrous cerium(IV) sulfate (Ce(SO₄)₂). The existence of two polymorphic forms of cerium(IV) sulfate tetrahydrate, α and β, can influence the dehydration behavior, with one form reportedly dehydrating in a single step.

5.2. Formation of Intermediates

Above 350°C, the anhydrous cerium(IV) sulfate begins to decompose. The literature reports the formation of different intermediate species, most commonly cerium oxysulfate (CeOSO₄) or a basic sulfate with the proposed formula CeO₂·2Ce(SO₄)₂. The formation of these intermediates is accompanied by the release of sulfur oxides.

5.3. Final Decomposition to Cerium(IV) Oxide

At temperatures exceeding 700°C, the intermediate sulfate species undergo further decomposition, leading to the final product, cerium(IV) oxide (CeO₂). This final stage involves the release of the remaining sulfur as sulfur oxides and oxygen. The final residue is a pale yellow to white powder, characteristic of CeO₂.

Conclusion

The thermal decomposition of cerium(IV) sulfate tetrahydrate is a well-defined, multi-step process that can be reliably characterized by thermal analysis techniques. Understanding the temperature ranges, mass losses, and intermediate products is crucial for the controlled synthesis of cerium-based materials and for applications where the thermal stability of this compound is a critical factor. The information and protocols provided in this guide offer a solid foundation for researchers and professionals working with this important cerium salt.

An In-depth Technical Guide to the Physicochemical Data of CAS Number 10294-42-5

An Important Note on CAS Number 10294-42-5: Publicly available data for the chemical identifier CAS number 10294-42-5 is ambiguous, with sources associating this number with two distinct inorganic compounds: Barium Chromate (B82759) and Cerium(IV) Sulfate Tetrahydrate . This guide will therefore present the physicochemical data for both compounds in separate, clearly delineated sections to address this discrepancy and provide comprehensive information for researchers, scientists, and drug development professionals.

Section 1: Barium Chromate

Barium chromate (BaCrO₄) is an inorganic compound that presents as a yellow, sand-like powder.[1] It is a known oxidizing agent and finds application in various industrial processes, including as a corrosion inhibitor, a pigment in paints, and a burn rate modifier in pyrotechnic compositions.[1][2]

Physicochemical Data of Barium Chromate

The following table summarizes the key physicochemical properties of Barium Chromate.

| Property | Value | Citations |

| Molecular Formula | BaCrO₄ | [1][3][4][5] |

| Molar Mass | 253.37 g/mol | [1][3] |

| Appearance | Yellow crystalline powder | [1][3][4][5] |

| Density | 4.498 g/cm³ | [1][3][4] |

| Melting Point | 210 °C (decomposes) | [1][3][4] |

| Solubility in Water | 0.2775 mg/100 mL at 20 °C | [1][3] |

| Solubility Product (Ksp) | 1.17 × 10⁻¹⁰ | [1][3] |

| Solubility in other solvents | Soluble in strong acids | [1][3][4][5] |

| Crystal Structure | Orthorhombic | [1][3] |

| Standard Enthalpy of Formation (ΔH°f) | -1365 kJ·mol⁻¹ | [3] |

| Standard Gibbs Free Energy of Formation (ΔG°f) | -1253 kJ·mol⁻¹ | [3] |

| Entropy (S°) | 156 J·mol⁻¹·K⁻¹ at 298 K | [3] |

Experimental Protocols

1. Synthesis of Barium Chromate via Precipitation

This protocol describes the laboratory-scale synthesis of barium chromate by reacting a soluble barium salt with a soluble chromate salt.[2][5]

Materials and Reagents:

-

Barium chloride (BaCl₂) or Barium nitrate (B79036) (Ba(NO₃)₂)

-

Sodium chromate (Na₂CrO₄) or Potassium chromate (K₂CrO₄)

-

Deionized water

Procedure:

-

Preparation of Reactant Solutions: Prepare aqueous solutions of the barium salt and the chromate salt.

-

Precipitation: Add the chromate salt solution to the barium salt solution with stirring. A yellow precipitate of barium chromate will form immediately due to its low solubility.[5]

-

Digestion: The mixture may be gently heated to promote the formation of larger, more easily filterable crystals.

-

Filtration and Washing: The precipitate is collected by filtration and washed several times with deionized water to remove any soluble impurities.[2]

-

Drying: The collected barium chromate is then dried in an oven to remove residual water.[2]

References

The Oxidizing Prowess of Ceric Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oxidizing properties of ceric sulfate (B86663), a powerful and versatile oxidizing agent. It delves into its fundamental chemical characteristics, applications in analytical chemistry and organic synthesis, and provides detailed experimental protocols for its use. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize or are exploring the applications of ceric sulfate in their work.

Core Properties of Ceric Sulfate

Ceric sulfate, with the chemical formula Ce(SO₄)₂, is a strong oxidizing agent, particularly in acidic conditions. The oxidizing power stems from the high oxidation state of the cerium ion (Ce⁴⁺), which readily accepts an electron to be reduced to the more stable cerous ion (Ce³⁺). This redox reaction is the foundation of its utility in various chemical transformations.

Physicochemical Properties

Ceric sulfate is typically a yellow to yellow-orange crystalline solid. It is moderately soluble in water and dilute acids. However, its solutions are prone to hydrolysis, especially at lower acidities, which can lead to the precipitation of ceric hydroxide (B78521). To ensure the stability of its solutions, ceric sulfate is usually dissolved in dilute sulfuric acid.

Redox Potential and Comparison with Other Oxidizing Agents

The standard electrode potential of the Ce(IV)/Ce(III) redox couple is a key indicator of its oxidizing strength. This potential is influenced by the nature of the acidic medium due to the complexation of the cerium ions.

| Oxidizing Agent | Redox Couple | Standard Electrode Potential (E°) / V |

| Ceric Sulfate (in 1M H₂SO₄) | Ce⁴⁺ + e⁻ ⇌ Ce³⁺ | +1.44 |

| Ceric Nitrate (B79036) (in 1M HNO₃) | Ce⁴⁺ + e⁻ ⇌ Ce³⁺ | +1.61 |

| Ceric Perchlorate (in 1M HClO₄) | Ce⁴⁺ + e⁻ ⇌ Ce³⁺ | +1.70 |

| Potassium Permanganate (B83412) (acidic) | MnO₄⁻ + 8H⁺ + 5e⁻ ⇌ Mn²⁺ + 4H₂O | +1.51 |

| Potassium Dichromate (acidic) | Cr₂O₇²⁻ + 14H⁺ + 6e⁻ ⇌ 2Cr³⁺ + 7H₂O | +1.33 |

Table 1: Comparison of Standard Electrode Potentials of Ceric Sulfate and Other Common Oxidizing Agents.

As indicated in the table, ceric sulfate in sulfuric acid possesses a high redox potential, making it a stronger oxidizing agent than potassium dichromate and comparable to potassium permanganate. Its advantages over potassium permanganate include greater stability of its solutions, which do not decompose in the presence of light, and its ability to be used in the presence of chloride ions without generating chlorine gas.[1]

Solubility Data

The solubility of ceric sulfate and its reduced form, cerous sulfate, is a critical factor in its practical application, particularly in areas like redox flow batteries. The solubility is significantly affected by the concentration of sulfuric acid and the temperature.

| Sulfuric Acid (M) | Temperature (°C) | Ceric Sulfate (Ce(SO₄)₂) Solubility (M) | Cerous Sulfate (Ce₂(SO₄)₃) Solubility (M) |

| 0.1 | 20 | ~0.15 | ~0.08 |

| 1.0 | 20 | ~0.10 | ~0.03 |

| 4.0 | 20 | ~0.05 | ~0.01 |

| 0.1 | 40 | ~0.20 | ~0.06 |

| 1.0 | 40 | ~0.12 | ~0.02 |

| 4.0 | 40 | ~0.06 | <0.01 |

| 0.1 | 60 | ~0.18 | ~0.04 |

| 1.0 | 60 | ~0.10 | <0.01 |

| 4.0 | 60 | ~0.05 | <0.01 |

Table 2: Solubility of Ceric and Cerous Sulfate in Sulfuric Acid at Different Temperatures.

Applications in Chemical Analysis: Cerimetry

Cerimetry is a titrimetric method of analysis that utilizes a standardized solution of a cerium(IV) salt, typically ceric sulfate, as the titrant. It is a highly versatile and accurate technique for the determination of a wide range of reducing agents.

Principles of Cerimetry

The fundamental principle of cerimetry is the oxidation of the analyte by Ce⁴⁺ ions. The endpoint of the titration is detected when all the analyte has been oxidized. This can be observed through the persistence of the yellow color of the Ce⁴⁺ ion or, more commonly, with the use of a redox indicator. Ferroin (B110374) is a widely used indicator in cerimetry, which exhibits a sharp color change from red to pale blue at the equivalence point.[2]

Experimental Protocol: Standardization of Ceric Sulfate Solution

Accurate results in cerimetry depend on the precise concentration of the ceric sulfate solution. Therefore, it must be standardized against a primary standard, such as arsenic trioxide (As₂O₃).

Materials:

-

Ceric ammonium (B1175870) sulfate ((NH₄)₄Ce(SO₄)₄·2H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Arsenic trioxide (As₂O₃), primary standard grade

-

Sodium hydroxide (NaOH) solution (1 M)

-

Ferroin indicator solution

-

Osmium tetroxide solution (0.01 M) as a catalyst

Procedure:

-

Preparation of ~0.1 M Ceric Sulfate Solution: Dissolve approximately 63.26 g of ceric ammonium sulfate in 500 mL of 1 M sulfuric acid, gently warming to aid dissolution. Cool the solution and dilute to 1 L with 1 M sulfuric acid.

-

Preparation of the Analyte: Accurately weigh about 0.2 g of dried arsenic trioxide into a 250 mL conical flask. Add 15 mL of 1 M sodium hydroxide solution and warm gently to dissolve the solid completely.

-

Titration: Cool the arsenic trioxide solution and add 25 mL of 1 M sulfuric acid. Add 2-3 drops of ferroin indicator and 1 drop of osmium tetroxide catalyst. Titrate with the prepared ceric sulfate solution until the color of the indicator changes sharply from pink to a pale blue.

-

Calculation: The molarity of the ceric sulfate solution can be calculated using the following formula: Molarity of Ce(SO₄)₂ = (mass of As₂O₃ / molar mass of As₂O₃) / (Volume of Ce(SO₄)₂ solution in L × 4)

The stoichiometry of the reaction is 2Ce⁴⁺ + AsO₂⁻ + 2H₂O → 2Ce³⁺ + AsO₄³⁻ + 4H⁺.

Experimental Protocol: Assay of Ferrous Sulfate

Cerimetry is commonly used for the determination of iron(II) content in various samples, including pharmaceutical preparations.

Materials:

-

Standardized 0.1 M ceric sulfate solution

-

Ferrous sulfate (FeSO₄) sample

-

Dilute sulfuric acid (1 M)

-

Ferroin indicator solution

Procedure:

-

Sample Preparation: Accurately weigh a quantity of the ferrous sulfate sample expected to contain about 0.2-0.3 g of FeSO₄ and dissolve it in 50 mL of 1 M sulfuric acid in a 250 mL conical flask.

-

Titration: Add 2-3 drops of ferroin indicator to the ferrous sulfate solution. Titrate with the standardized 0.1 M ceric sulfate solution until the color changes from red to a permanent pale blue.[3]

-

Calculation: The percentage of ferrous sulfate in the sample can be calculated as follows: % FeSO₄ = (Molarity of Ce(SO₄)₂ × Volume of Ce(SO₄)₂ in L × Molar mass of FeSO₄) / (mass of sample) × 100

Applications in Organic Synthesis

Ceric sulfate is a valuable oxidizing agent in organic chemistry, capable of effecting a variety of transformations. Its selectivity can often be tuned by adjusting the reaction conditions.

Oxidation of Alcohols

Ceric sulfate can be used to oxidize primary alcohols to aldehydes and secondary alcohols to ketones. The reaction is typically carried out in an acidic medium.

Mechanism of Alcohol Oxidation:

The oxidation of alcohols by Ce(IV) is believed to proceed through the formation of a Ce(IV)-alcohol complex. This is followed by a rate-determining single-electron transfer to form a radical cation, which then collapses to the corresponding carbonyl compound and Ce(III).

Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde

This protocol describes the oxidation of benzyl alcohol to benzaldehyde using ceric ammonium nitrate (CAN), a related Ce(IV) reagent, which illustrates the general principle.

Materials:

-

Benzyl alcohol

-

Ceric ammonium nitrate ((NH₄)₂Ce(NO₃)₆)

-

Water

Procedure:

-

Dissolve 32.8 g of ceric ammonium nitrate in 50 cm³ of distilled water.

-

In a separate flask, add 3.0 g of benzyl alcohol to 20 cm³ of distilled water.

-

Slowly add the ceric ammonium nitrate solution to the aqueous alcohol mixture with stirring.

-

Gently heat the reaction mixture on a steam bath with continued stirring until the orange-red color of the Ce(IV) complex disappears, indicating the completion of the reaction.

-

Cool the reaction mixture and extract the benzaldehyde with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer, dry it over an anhydrous drying agent, and remove the solvent to obtain the crude benzaldehyde.

-

The product can be further purified by distillation.[4]

Applications in Drug Development and Pharmaceutical Analysis

The strong oxidizing properties of ceric sulfate make it a valuable reagent in the pharmaceutical industry for both synthesis and quality control.

Quantitative Analysis of Pharmaceuticals

Cerimetry is employed for the assay of various drug substances that possess reducing properties. This includes the determination of compounds like ferrous sulfate in iron supplements and other drugs containing easily oxidizable functional groups. For instance, ethionamide, an anti-tuberculosis drug, can be determined by treating it with an excess of ceric sulfate and then back-titrating the unreacted oxidant with a standard solution of ferrous ammonium sulfate.[5]

Role in Synthesis of Drug Intermediates

Ceric salts can be used as catalysts or stoichiometric oxidants in the synthesis of complex organic molecules that serve as intermediates in drug manufacturing. The selective oxidation of functional groups is a key step in many synthetic pathways, and cerium(IV) reagents offer a powerful tool for achieving these transformations.

Conclusion

Ceric sulfate is a potent and versatile oxidizing agent with significant applications in both analytical chemistry and organic synthesis. Its high redox potential, coupled with the stability of its solutions, makes it an excellent titrant in cerimetry for the accurate determination of a wide array of reducing substances. In organic synthesis, it provides a means for the selective oxidation of various functional groups. For researchers, scientists, and drug development professionals, a thorough understanding of the properties and applications of ceric sulfate is essential for leveraging its full potential in their respective fields. This guide has provided an in-depth overview of its core characteristics and practical applications, complete with detailed experimental protocols to facilitate its effective use in the laboratory.

References

- 1. Ricca Chemical - Ceric Sulfate [riccachemical.com]

- 2. Cerimetry - Wikipedia [en.wikipedia.org]

- 3. edu.rsc.org [edu.rsc.org]

- 4. CERIC ION OXIDATION OF BENZYL ALCOHOL The ceric | Chegg.com [chegg.com]

- 5. Application of Cerium (IV) as an Oxidimetric Agent for the Determination of Ethionamide in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

Cerium(IV) Sulfate Tetrahydrate: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of cerium(IV) sulfate (B86663) tetrahydrate, a versatile oxidizing agent with significant applications in chemical synthesis and analysis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's core properties, experimental applications, and relevant procedural frameworks.

Core Properties of Cerium(IV) Sulfate Tetrahydrate

Cerium(IV) sulfate tetrahydrate, also known as ceric sulfate tetrahydrate, is an inorganic compound notable for its strong oxidizing capabilities. It presents as a yellow to yellow-orange crystalline solid.[1][2] The key quantitative properties of this compound are summarized in the table below.

| Property | Value | References |

| Chemical Formula | Ce(SO₄)₂ · 4H₂O | [3] |

| Molecular Weight | 404.30 g/mol | [1][3] |

| CAS Number | 10294-42-5 | |

| Appearance | Yellow to yellow-orange crystalline powder | [1][2] |

| Density | 3.91 g/cm³ | [1] |

Experimental Protocols: Redox Titration

Cerium(IV) sulfate is a powerful oxidizing agent and is frequently employed in analytical chemistry for redox titrations.[1] Its advantages over other oxidizing agents like potassium permanganate (B83412) include greater stability and its utility in high concentrations of hydrochloric acid.[4] The reduced form, the cerous ion (Ce³⁺), is colorless, which simplifies endpoint determination.[1][4]

A common application is the standardization of cerium(IV) sulfate solutions using arsenic trioxide.

Standardization of Cerium(IV) Sulfate Solution with Arsenic Trioxide:

Objective: To accurately determine the concentration of a prepared cerium(IV) sulfate solution.

Materials:

-

Cerium(IV) sulfate tetrahydrate

-

Arsenic trioxide (primary standard)

-

Osmium tetroxide solution (catalyst)

-

Ferroin (B110374) indicator solution

-

Sulfuric acid, concentrated

-

Distilled or deionized water

-

Buret, volumetric flask, conical flasks, pipettes

Procedure:

-

Preparation of the Cerium(IV) Sulfate Solution:

-

Dissolve an appropriate amount of cerium(IV) sulfate tetrahydrate in a dilute sulfuric acid solution. The acid is necessary to prevent the hydrolysis and precipitation of ceric hydroxide (B78521).

-

Dilute to the desired volume in a volumetric flask.

-

-

Preparation of the Primary Standard Solution:

-

Accurately weigh a precise amount of dried arsenic trioxide.

-

Dissolve it in a sodium hydroxide solution.

-

Neutralize the solution with sulfuric acid and then add a slight excess of acid.

-

Dilute to a known volume in a volumetric flask.

-

-

Titration:

-

Pipette a known volume of the arsenic trioxide standard solution into a conical flask.

-

Add a few drops of the osmium tetroxide catalyst and the ferroin indicator.

-

Titrate with the cerium(IV) sulfate solution from the buret.

-

The endpoint is reached when the color of the solution changes sharply from pink to a pale blue or colorless.

-

Repeat the titration at least three times to ensure accuracy.

-

-

Calculation:

-

The concentration of the cerium(IV) sulfate solution is calculated using the stoichiometry of the reaction between Ce⁴⁺ and As₂O₃.

-

Experimental Workflow

The following diagram illustrates the general workflow for a redox titration experiment using cerium(IV) sulfate.

Caption: Workflow for Redox Titration.

References

- 1. Cerium(IV) sulfate - Wikipedia [en.wikipedia.org]

- 2. Cerium Sulfate Tetrahydrate-BEYONDCHEM [beyondchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Cerium IV Sulfate Tetrahydrate | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

Ceric Sulfate: A Comprehensive Technical Guide to its Discovery and Application as an Oxidizing Agent

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and application of ceric sulfate (B86663) as a potent oxidizing agent. From its early preparations to its pivotal role in the advancement of analytical chemistry and organic synthesis, this document provides a detailed overview for researchers, scientists, and professionals in drug development.

A Historical Overview: The Emergence of a Versatile Oxidant

The journey of ceric sulfate, Ce(SO₄)₂, from a chemical curiosity to a staple in the laboratory is a story of persistent investigation and refinement. The use of cerium(IV) salts as reagents for volumetric analysis was first suggested in the mid-19th century, but it wasn't until approximately 70 years later that systematic studies began to unlock their full potential.[1]

A pivotal figure in the popularization of ceric sulfate was G. Frederick Smith, a professor of chemistry at the University of Illinois.[2] His work, along with that of his contemporaries H. H. Willard, Philena Young, and N. Howell Furman, was instrumental in establishing "cerate oxidimetry" as a precise and reliable analytical method.[3][4][5][6][7] The G. Frederick Smith Chemical Company was the first to commercially produce reagent-grade ceric sulfate, making it readily accessible for widespread use.[8]

Initially, the preparation of stable ceric sulfate solutions posed a significant challenge. Early methods involved the direct reaction of calcined cerium(IV) oxide with concentrated sulfuric acid.[3] Later, more refined procedures were developed, such as the oxidation of cerous salts with ammonium (B1175870) persulfate in the presence of a silver nitrate (B79036) catalyst.[8] These advancements led to the availability of high-purity ceric sulfate and ceric ammonium sulfate, which could be used to prepare stable standard solutions.[8]

Ceric sulfate proved to be a powerful and versatile oxidizing agent with distinct advantages over other commonly used oxidants like potassium permanganate (B83412).[8] Notably, standard solutions of ceric sulfate are remarkably stable over a wide range of sulfuric acid concentrations and can be used in the presence of high concentrations of hydrochloric acid, a scenario where potassium permanganate is unsuitable.[8]

Physicochemical Properties and Redox Chemistry

Ceric sulfate typically exists as a yellow to yellow-orange crystalline solid and is moderately soluble in water and dilute acids.[9] Its utility as an oxidizing agent stems from the high redox potential of the Ce(IV)/Ce(III) couple. The fundamental redox reaction is the reduction of the ceric ion (Ce⁴⁺) to the colorless cerous ion (Ce³⁺):

Ce⁴⁺ + e⁻ → Ce³⁺

The oxidizing strength of ceric sulfate is particularly pronounced under acidic conditions.[9] The formal redox potential of the Ce(IV)/Ce(III) couple can be influenced by the concentration of sulfuric acid and the presence of other acids like perchloric acid, allowing for the tuning of its oxidizing power for specific applications.[3]

Quantitative Data

The following tables summarize key quantitative data related to the use of ceric sulfate as an oxidizing agent, compiled from historical and contemporary sources.

Table 1: Properties of Ceric Sulfate and Related Compounds

| Property | Value | Notes |

| Molar Mass (Anhydrous) | 332.24 g/mol | |

| Appearance | Yellow to yellow-orange crystals | |

| Solubility in Water | Moderately soluble, hydrolyzes | |

| Standard Redox Potential (E°) | ~+1.44 V | In 1 M H₂SO₄ |

| Standard Redox Potential (E°) | ~+1.70 V | In 1 M HClO₄ |

Table 2: Historical Titration Data

| Analyte | Titrant | Indicator | End-point Potential "Break" | Reference |

| Ferrous Iron | 0.05 N Ceric Sulfate | Electrometric | 200-250 mV | [8] |

| Oxalate | Ceric Sulfate | Methylene Blue | Sharp color change | [8] |

| Arsenic | Ceric Sulfate | - | - | [4] |

| Antimony | Ceric Sulfate | - | - | [4] |

Key Experimental Protocols

The following sections provide detailed methodologies for key historical experiments involving the preparation, standardization, and application of ceric sulfate solutions.

Preparation of Ceric Sulfate Solution from Ceric Oxide

This early method was crucial for producing the reagent before high-purity salts were widely available.

Procedure:

-

Digest hydrated ceric oxide with concentrated sulfuric acid.

-

Carefully dilute the resulting paste with water.

-

Filter the solution to remove any insoluble impurities.

-

The resulting solution is then ready for standardization.

Preparation of 0.1 N Ammonium Ceric Sulfate Solution

This protocol describes the preparation of a standard solution from the more soluble double salt.

Materials:

-

Ceric ammonium sulfate: 66 g

-

Concentrated sulfuric acid: 30 ml

-

Distilled water

Procedure:

-

Dissolve 66 g of ceric ammonium sulfate in a mixture of 30 ml of concentrated sulfuric acid and 500 ml of distilled water, with gentle heating.

-

Cool the solution and filter it through a fine-porosity sintered-glass crucible.

-

Dilute the filtrate to a final volume of 1 liter in a volumetric flask and mix thoroughly.[10]

Standardization of Ceric Sulfate Solution with Arsenic Trioxide

This method provides a reliable way to determine the exact concentration of the prepared ceric sulfate solution.

Materials:

-

Arsenic trioxide (primary standard), dried at 105°C: ~0.2 g

-

Sodium hydroxide (B78521) solution (8.0% w/v): 25 ml

-

Diluted sulfuric acid (10% w/v): 30 ml

-

Osmic acid solution (1.0% w/v in water): 0.15 ml

-

Ferroin (B110374) sulfate solution (indicator): 0.1 ml

Procedure:

-

Accurately weigh about 0.2 g of arsenic trioxide and transfer it to a 500 ml conical flask.

-

Add 25 ml of sodium hydroxide solution and swirl to dissolve the arsenic trioxide.

-

Add 100 ml of water and mix.

-

Add 30 ml of diluted sulfuric acid, 0.15 ml of osmic acid solution, and 0.1 ml of ferroin sulfate solution.

-

Slowly titrate with the ceric ammonium sulfate solution until the pink color changes to a very pale blue.[10]

Calculation: Each 4.946 mg of arsenic trioxide is equivalent to 1 ml of 0.1 N ammonium ceric sulfate.[10]

Titration of Ferrous Fumarate (B1241708)

This protocol demonstrates the application of ceric sulfate in the assay of an iron-containing pharmaceutical compound.

Materials:

-

Ferrous fumarate: ~0.3 g

-

Diluted H₂SO₄ (10% w/v): 15 ml

-

Ferroin sulfate solution (indicator)

-

0.1 N ammonium ceric sulfate solution

Procedure:

-

Accurately weigh about 0.3 g of ferrous fumarate and dissolve it in 15 ml of dilute sulfuric acid with gentle heating.

-

Cool the solution, add 50 ml of water, and immediately titrate with 0.1 N ammonium ceric sulfate, using ferroin sulfate solution as the indicator.[10]

Calculation: Each ml of 0.1 N ammonium ceric sulfate is equivalent to 0.01699 g of C₄H₂FeO₄.[10]

Visualizing the Workflow and Concepts

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the use of ceric sulfate.

Caption: Workflow for the preparation of a standard 0.1 N ceric sulfate solution.

Caption: Workflow for the standardization of ceric sulfate solution using arsenic trioxide.

Caption: The fundamental redox relationship in cerate oxidimetry.

Applications in Organic Synthesis

Beyond its role in analytical chemistry, ceric sulfate and its derivatives, such as ceric ammonium nitrate (CAN), have found extensive use as oxidizing agents in organic synthesis.[9] For instance, they can be employed in the oxidation of alcohols to aldehydes or ketones.[9] The strong oxidizing power of the Ce(IV) ion makes it a valuable tool for a variety of synthetic transformations.

Conclusion

The discovery and development of ceric sulfate as an oxidizing agent represent a significant milestone in the history of chemistry. The pioneering work of G. Frederick Smith and his contemporaries transformed this compound into a reliable and versatile tool for both analytical and synthetic chemists. Its stability, strong oxidizing power, and applicability in a wide range of conditions have solidified its place in the chemical laboratory. This guide has provided a comprehensive overview of its history, key quantitative data, and detailed experimental protocols to serve as a valuable resource for researchers and scientists.

References

- 1. Cerimetry - Wikipedia [en.wikipedia.org]

- 2. Smith, G. Frederick (George Frederick) (1891-) | University of Illinois Archives [archon.library.illinois.edu]

- 3. info.gfschemicals.com [info.gfschemicals.com]

- 4. zh.mindat.org [zh.mindat.org]

- 5. zh.mindat.org [zh.mindat.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. info.gfschemicals.com [info.gfschemicals.com]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. brainkart.com [brainkart.com]

Methodological & Application

Application Notes: Protocol for Redox Titration Using Cerium(IV) Sulfate

Introduction

Cerimetric titration, or cerate oximetry, is a robust and versatile quantitative analytical method used in various fields, including pharmaceutical analysis and drug development.[1] This redox titration employs a standardized solution of Cerium(IV) sulfate (B86663) as a powerful oxidizing agent.[2][3] The principle lies in the reduction of the yellow ceric ion (Ce⁴⁺) to the colorless cerous ion (Ce³⁺) upon reaction with a suitable reducing agent (the analyte). The titration is performed in a strong acidic medium, typically using sulfuric acid, to ensure the stability of the Ce⁴⁺ ion and prevent its hydrolysis.[4][5]

One of the significant advantages of cerimetry over other oxidative titrations, such as permanganometry, is the exceptional stability of the Ce(IV) sulfate solution, which is not sensitive to light and can be used in the presence of high concentrations of hydrochloric acid.[6][7] The endpoint can be detected visually using a redox indicator, such as ferroin (B110374), or instrumentally via potentiometric titration.[1][8] These characteristics make cerimetry a highly precise and reliable method for the assay of various inorganic and organic substances.[2]

Experimental Protocols

Protocol 1: Preparation of 0.1 M Cerium(IV) Sulfate Volumetric Solution

This protocol details the preparation of a secondary standard solution of Cerium(IV) sulfate, which must be standardized before use.

1.1. Principle Cerium(IV) sulfate tetrahydrate is dissolved in an aqueous solution of sulfuric acid. The acid is crucial to prevent the hydrolysis and precipitation of basic ceric salts.[4][5]

1.2. Reagents and Materials

-

Cerium(IV) sulfate tetrahydrate (Ce(SO₄)₂·4H₂O)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Deionized Water

-

1000 mL Volumetric Flask

-

Glass Beaker and Stirring Rod

-

Heating Plate (optional)

1.3. Procedure

-

Slowly and carefully add approximately 28-30 mL of concentrated sulfuric acid to 500 mL of deionized water in a large beaker while stirring.[5][9]

-

Accurately weigh about 40.43 g of Cerium(IV) sulfate tetrahydrate (Ce(SO₄)₂·4H₂O).[9][10]

-

Add the weighed Cerium(IV) sulfate to the diluted sulfuric acid solution.

-

Gently heat the mixture while stirring to facilitate the dissolution of the salt.[4][5]

-

Once the solid has completely dissolved, allow the solution to cool to room temperature.

-

Quantitatively transfer the cooled solution to a 1000 mL volumetric flask.

-

Dilute the solution to the mark with deionized water, cap the flask, and invert it several times to ensure homogeneity.

-

If the solution appears turbid, filter it through a sintered glass crucible.[5][9] Let the solution stand overnight before standardization.[9]

Protocol 2: Standardization of Cerium(IV) Sulfate Solution

The prepared solution must be standardized against a primary standard to determine its exact molarity. Two common primary standards are Sodium Oxalate (B1200264) and Arsenic Trioxide.

2.1. Standardization with Sodium Oxalate (Na₂C₂O₄)

2.1.1. Principle In a hot, acidic solution, oxalate ions are oxidized by Ce⁴⁺ ions to carbon dioxide, while Ce⁴⁺ is reduced to Ce³⁺. The reaction is: 2Ce⁴⁺ + C₂O₄²⁻ → 2Ce³⁺ + 2CO₂

2.1.2. Procedure

-

Accurately weigh about 0.2 g of primary standard grade sodium oxalate (previously dried at 105-110°C for 2 hours) into a 250 mL conical flask.[11]

-

Add 75 mL of deionized water to dissolve the sodium oxalate.

-

Carefully add a mixture of 2 mL of concentrated sulfuric acid and 5 mL of water, and stir well.[11]

-

Add 10 mL of hydrochloric acid and heat the solution to approximately 70-75°C.[11]

-

Titrate the hot solution with the prepared 0.1 M Cerium(IV) sulfate solution. The yellow color of the Ce⁴⁺ ion can act as an indicator; the endpoint is reached when a faint, permanent yellow color persists.[9][11]

-

Record the volume of the Ce(IV) sulfate solution used.

-

Repeat the titration at least two more times for precision.

2.2. Standardization with Arsenic Trioxide (As₂O₃)

2.2.1. Principle Arsenic(III) is oxidized to Arsenic(V) by Cerium(IV) in the presence of an osmic acid catalyst and a ferroin indicator. The reaction is: 2Ce⁴⁺ + H₃AsO₃ + H₂O → 2Ce³⁺ + H₃AsO₄ + 2H⁺

2.2.2. Procedure

-

Accurately weigh about 0.2 g of primary standard arsenic trioxide (previously dried at 105°C for 1 hour) into a 500 mL conical flask.[4][7][12]

-

Add 25 mL of an 8% w/v sodium hydroxide (B78521) solution and swirl to dissolve the solid.[4][12]

-

Add 100 mL of deionized water and mix.

-

Add 30 mL of dilute sulfuric acid, 0.15 mL of osmic acid solution (catalyst), and 2-3 drops (0.1 mL) of ferroin sulfate solution (indicator).[5][7][12]

-

Titrate slowly with the prepared 0.1 M Cerium(IV) sulfate solution.

-

The endpoint is marked by a sharp color change from pink/red to a very pale blue.[4][5][7]

-

Record the volume of the Ce(IV) sulfate solution used and repeat the titration for consistency.

2.3. Calculation of Molarity The molarity of the Cerium(IV) sulfate solution can be calculated using the formula: Molarity (Ce⁴⁺) = (grams of primary standard) / (Molar Mass of standard × Volume of Ce⁴⁺ solution in L × Stoichiometric factor)

-

For Na₂C₂O₄ (Molar Mass ≈ 134.00 g/mol ), the stoichiometric factor is 2.

-

For As₂O₃ (Molar Mass ≈ 197.84 g/mol ), the stoichiometric factor is 2.

Protocol 3: Assay of Iron(II) Sulfate

This protocol provides a method for determining the concentration of Iron(II) ions in a sample using the standardized Cerium(IV) sulfate solution.

3.1. Principle Iron(II) ions are quantitatively oxidized to Iron(III) ions by Cerium(IV) ions in an acidic medium. The 1:1 stoichiometric reaction is: Fe²⁺ + Ce⁴⁺ → Fe³⁺ + Ce³⁺

3.2. Procedure

-

Accurately weigh a sample containing Iron(II) sulfate and dissolve it in a mixture of 20 mL of 1 M sulfuric acid and 100 mL of deionized water in a 250 mL conical flask.

-

Add 2-3 drops of ferroin indicator to the solution. The solution will turn a reddish color.

-

Fill a clean burette with the standardized Cerium(IV) sulfate solution and record the initial volume.

-

Titrate the Iron(II) solution with the Cerium(IV) sulfate solution. Add the titrant dropwise while continuously swirling the flask.

-

The endpoint is reached when the color of the solution sharply changes from reddish to a light green or pale blue.

-

Record the final volume of the titrant used.

-

Perform multiple titrations to ensure accurate results.

3.3. Calculation The mass of iron in the sample can be calculated as follows: Mass of Fe (g) = Molarity (Ce⁴⁺) × Volume of Ce⁴⁺ (L) × Molar Mass of Fe (55.845 g/mol )

Data Presentation

Table 1: Summary of Reagents and Materials

| Item | Description / Purpose |

|---|---|

| Chemicals | |

| Cerium(IV) sulfate tetrahydrate | Oxidizing agent (titrant) |

| Sulfuric Acid (conc.) | To acidify the medium and prevent hydrolysis |

| Sodium Oxalate / Arsenic Trioxide | Primary standards for standardization |

| Iron(II) Sulfate | Analyte for assay |

| Ferroin Sulfate Solution | Redox indicator |

| Osmic Acid Solution | Catalyst for As₂O₃ standardization |

| Glassware & Equipment | |

| Volumetric Flasks (1000 mL) | For preparation of standard solutions |

| Conical Flasks (250 mL, 500 mL) | Titration vessel |

| Burette (50 mL) | For precise delivery of titrant |

| Pipettes | For accurate measurement of sample volumes |

| Analytical Balance | For accurate weighing of solids |

| Magnetic Stirrer / Heating Plate | For dissolving reagents |

Table 2: Example Data for Standardization with Arsenic Trioxide

| Trial | Mass of As₂O₃ (g) | Final Burette Reading (mL) | Initial Burette Reading (mL) | Volume of Ce(SO₄)₂ (mL) | Calculated Molarity (M) |

|---|---|---|---|---|---|

| 1 | 0.2015 | 20.55 | 0.10 | 20.45 | 0.0996 |

| 2 | 0.2008 | 40.80 | 20.55 | 20.25 | 0.1002 |

| 3 | 0.2022 | 20.50 | 0.05 | 20.45 | 0.0999 |

| Average | | | | | 0.0999 |

Table 3: Example Data for Assay of Iron(II) Sulfate

| Trial | Mass of Sample (g) | Volume of 0.0999 M Ce(SO₄)₂ (mL) | Mass of Fe Detected (g) | Purity of FeSO₄·7H₂O (%)* |

|---|---|---|---|---|

| 1 | 0.5012 | 17.95 | 0.1002 | 99.2 |

| 2 | 0.5025 | 18.00 | 0.1005 | 99.1 |

| 3 | 0.4998 | 17.90 | 0.0999 | 99.0 |

| Average | 99.1 |

*Purity (%) = (Mass of Fe detected / (Mass of Sample × (Molar Mass of Fe / Molar Mass of FeSO₄·7H₂O))) × 100

Visualizations

References

- 1. Cerimetry - Wikipedia [en.wikipedia.org]

- 2. Principles and applications of Cerimetry - Pharmacy Infoline [pharmacyinfoline.com]

- 3. scribd.com [scribd.com]

- 4. Preparation and standardization of Ceric ammonium sulfate standard solution [pharmacyinfoline.com]

- 5. tabraizullah.wordpress.com [tabraizullah.wordpress.com]

- 6. info.gfschemicals.com [info.gfschemicals.com]

- 7. brainkart.com [brainkart.com]

- 8. vernier.com [vernier.com]

- 9. mt.com [mt.com]

- 10. xylemanalytics.com [xylemanalytics.com]

- 11. pharmaupdater.com [pharmaupdater.com]

- 12. Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]

Applications of Cerium(IV) Sulfate Tetrahydrate in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Cerium(IV) sulfate (B86663) tetrahydrate, Ce(SO₄)₂·4H₂O, is a versatile and efficient reagent in organic synthesis. Its strong oxidizing properties and Lewis acidic nature make it a valuable tool for a variety of transformations, including the formation of carbon-carbon and carbon-nitrogen bonds. This document provides detailed application notes and experimental protocols for key reactions facilitated by this reagent, with a focus on multicomponent reactions for the synthesis of heterocyclic compounds.

Synthesis of Polyhydroquinoline Derivatives via Hantzsch Reaction

Cerium(IV) sulfate tetrahydrate serves as an effective and reusable heterogeneous catalyst for the one-pot, four-component Hantzsch reaction to synthesize polyhydroquinoline derivatives.[1][2][3] These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The reaction proceeds efficiently under solvent-free conditions, offering a green and economical approach to this important class of molecules.[2]

Quantitative Data

The following table summarizes the results for the synthesis of various polyhydroquinoline derivatives using Cerium(IV) sulfate tetrahydrate as a catalyst. The reaction involves the condensation of an aldehyde, dimedone, ethyl acetoacetate (B1235776), and ammonium (B1175870) acetate (B1210297).

| Entry | Aldehyde | Time (min) | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | 15 | 95 |

| 2 | 4-Methylbenzaldehyde | 20 | 92 |

| 3 | 4-Methoxybenzaldehyde | 25 | 90 |

| 4 | 4-Nitrobenzaldehyde | 15 | 97 |

| 5 | 3-Nitrobenzaldehyde | 20 | 94 |

| 6 | Benzaldehyde | 20 | 93 |

| 7 | 2-Chlorobenzaldehyde | 25 | 88 |

| 8 | Thiophene-2-carboxaldehyde | 20 | 91 |

| 9 | Furfural | 20 | 89 |

Experimental Protocol